molecular formula C8H7NO3 B2806240 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one CAS No. 1231749-32-8

6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2806240
CAS No.: 1231749-32-8
M. Wt: 165.148
InChI Key: HYXUVHMQHBSTHY-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methylbenzo[d]oxazol-2(3H)-one ( 1231749-32-8) is a chemical compound built on the benzo[d]oxazol-2(3H)-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H7NO3 and a molecular weight of 165.15 g/mol, this compound features a hydroxy substituent which can enhance its binding affinity and influence its physicochemical properties . The benzo[d]oxazol-2(3H)-one core is a privileged structure in the design of bioactive molecules. Research indicates that derivatives of this scaffold demonstrate a wide range of biological activities. Notably, they have been explored as potent inhibitors of various therapeutic targets. For instance, similar compounds have been designed as highly effective c-Met kinase inhibitors for anti-cancer research, with some derivatives showing IC50 values in the nanomolar range . Other benzoxazole derivatives have been investigated as novel anthelmintic agents, demonstrating efficacy against parasitic nematodes , and as potent tyrosinase inhibitors for potential use in hyperpigmentation disorders, with certain analogs exhibiting inhibitory activities far exceeding that of kojic acid . Furthermore, this chemotype is frequently utilized in the design of potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors for anti-angiogenic cancer therapy . The specific substitution pattern of the 6-hydroxy-4-methyl derivative makes it a valuable intermediate for further chemical exploration, including structure-activity relationship (SAR) studies and molecular hybridization techniques. Researchers can leverage this compound to develop new chemical entities for use in biochemical screening and as a building block in the synthesis of more complex molecules for pharmaceutical R&D. This product is provided For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-4-methyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-4-2-5(10)3-6-7(4)9-8(11)12-6/h2-3,10H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXUVHMQHBSTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Benzo D Oxazol 2 3h One and Substituted Derivatives

Classical and Conventional Synthetic Routes to the Benzo[d]oxazol-2(3H)-one Core

Traditional methods for the construction of the benzo[d]oxazol-2(3H)-one ring system have been well-established for decades. These routes typically involve the reaction of ortho-substituted aminophenols with a one-carbon carbonyl equivalent.

Condensation Reactions of o-Aminophenols with Carbonyl Sources

The most common classical approach involves the condensation of an o-aminophenol with a suitable carbonyl source. mdpi.com This method is straightforward and versatile, allowing for the introduction of various substituents on the aromatic ring. Commonly used carbonyl sources include phosgene, urea, and other carbonic acid derivatives. mdpi.comsciforum.net

The reaction with phosgene, while effective, is often avoided due to the highly toxic and corrosive nature of the reagent. google.com Urea serves as a safer and more economical alternative. google.com The reaction of an o-aminophenol with urea, typically in excess and heated, proceeds to form the desired benzoxazolone. google.com The purity of the product obtained from this method is often high, sometimes negating the need for further purification. google.com

Starting Material (o-Aminophenol Derivative)Carbonyl SourceConditionsProductYieldReference
o-AminophenolUreaHeating, H2SO4Benzo[d]oxazol-2(3H)-oneHigh google.com
4-Chloro-o-aminophenolUreaHeating, H2SO46-Chlorobenzo[d]oxazol-2(3H)-one91% google.com
o-AminophenolN,N'-CarbonyldiimidazoleRoom TemperatureBenzo[d]oxazol-2(3H)-oneGoodN/A

Cyclocarbonylation and Related Processes

Cyclocarbonylation reactions provide another classical route to benzo[d]oxazol-2(3H)-ones. These methods introduce the carbonyl group through the use of carbon monoxide or its surrogates in the presence of a catalyst. While effective, these processes often require high pressures and temperatures, along with specialized equipment.

More recently, oxidative cyclocarbonylation has been developed as a more accessible alternative. For instance, the use of iron(III) catalysts such as FeCl₃·6H₂O and Fe(acac)₃ under relatively mild conditions (100–120 °C) with carbon tetrachloride as the carbon source has been reported to produce 2-benzoxazolone in high yields. mdpi.comsciforum.net In this process, it is proposed that carbon dioxide is formed in situ and participates in the cyclization with the o-aminophenol. mdpi.comsciforum.net

Modern and Sustainable Synthetic Approaches for Benzo[d]oxazol-2(3H)-one Compounds

In recent years, a significant shift towards the development of more sustainable, efficient, and environmentally benign synthetic methods has been observed. These modern approaches often utilize catalytic systems, electrochemical methods, and green reagents.

Metal-Catalyzed Transformations

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzoxazolones. researchgate.net Various transition metals, including copper, iron, and palladium, have been employed to facilitate C-N and C-O bond formation. nih.gov

For example, copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives provides an efficient and ligand-free route to substituted benzoxazoles. organic-chemistry.org Iron-catalyzed regioselective synthesis of 2-arylbenzoxazoles has also been developed. researchgate.net Cobalt-catalyzed intramolecular C-O cross-coupling reactions have been successfully applied to the synthesis of benzoxazoles. nih.gov These methods often offer advantages such as milder reaction conditions and broader substrate scope compared to classical routes. researchgate.net

CatalystReactantsConditionsProductYieldReference
Copper(II) oxide nanoparticleso-Bromoaryl carbamatesDMSO, AirSubstituted benzoxazolonesGood organic-chemistry.org
Iron(III) triflimide/N-bromosuccinimideN-Arylbenzamides-2-ArylbenzoxazolesGood researchgate.net
Cobalt(II)/1,10-phenanthrolineN-(2-halophenyl)amides-BenzoxazolesGood nih.gov

Electrochemical and Radical Cyclization Strategies

Electrochemical synthesis represents a green and atom-economical approach to benzoxazolone synthesis. rsc.org These methods avoid the use of stoichiometric oxidants and often proceed under mild conditions. The direct electrochemical oxidation of anilides can generate amidyl radicals, which then undergo cyclization to form the benzoxazole (B165842) ring system. rsc.orgresearchgate.net This approach is notable for its use of readily available starting materials and the generation of hydrogen gas as the only byproduct. organic-chemistry.org

Radical cascade cyclizations have also been explored for the construction of related heterocyclic systems, suggesting potential applicability to benzoxazolone synthesis. rsc.orgresearchgate.net These reactions, often initiated electrochemically, can lead to the formation of multiple bonds in a single step under mild and oxidant-free conditions. rsc.org

Green Chemistry Protocols Utilizing Alternative Carbonyl Sources

The principles of green chemistry have driven the exploration of alternative, less hazardous carbonyl sources and reaction media. The use of ionic liquids, deep eutectic solvents, and water as reaction media has gained traction. researchgate.netorganic-chemistry.orgorgchemres.org

For instance, the synthesis of benzoxazoles from o-aminophenols and aldehydes can be efficiently catalyzed by samarium triflate in an aqueous medium. organic-chemistry.org Brønsted acidic ionic liquids have also been shown to be effective, recyclable catalysts for this transformation under solvent-free conditions. acs.org Furthermore, the use of magnetically separable nanocatalysts, such as Ag@Fe₂O₃ core-shell nanoparticles, allows for easy recovery and reuse of the catalyst, contributing to a more sustainable process. ckthakurcollege.net

Catalyst/MediumReactantsConditionsKey AdvantageReference
Samarium triflate/Watero-Aminophenol, AldehydeMild conditionsReusable catalyst, green solvent organic-chemistry.org
Brønsted acidic ionic liquid gelo-Aminophenol, AldehydeSolvent-free, 130 °CRecyclable catalyst, high yield acs.org
Ag@Fe₂O₃ core-shell nanoparticleso-Aminophenol, Aromatic aldehydeRoom temperatureMagnetically recoverable catalyst ckthakurcollege.net

Regioselective Functionalization and Derivatization Strategies for 6-Hydroxy-4-methylbenzo[d]oxazol-2(3H)-one and Analogs

The presence of multiple functional groups and aromatic systems in this compound offers a rich platform for a variety of chemical modifications. Understanding the regioselectivity of these reactions is crucial for the targeted synthesis of novel derivatives with desired properties.

Substitution Reactions on the Benzene (B151609) and Oxazolone (B7731731) Rings

The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating effects of the hydroxyl and methyl groups, as well as the fused oxazolone ring. wikipedia.orglibretexts.orglibretexts.org The directing effects of these substituents play a critical role in determining the position of incoming electrophiles. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group, also directing ortho and para. The interplay of these directing effects, along with steric hindrance from the existing substituents, governs the regiochemical outcome of substitution reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating EffectsPredicted Major Products
C5Ortho to methyl, meta to hydroxylMinor
C7Ortho to hydroxyl, meta to methylMajor

Nucleophilic aromatic substitution (SNAr) on the benzene ring is generally less facile unless activated by strongly electron-withdrawing groups. However, functionalization of the oxazolone ring can be achieved through nucleophilic attack at the carbonyl carbon or N-alkylation/acylation. nih.govnih.gov

Mannich Reactions and Formation of N-Substituted Benzo[d]oxazol-2(3H)-ones

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. In the context of benzo[d]oxazol-2(3H)-ones, the N-H proton of the oxazolone ring is sufficiently acidic to participate in this reaction. oarjbp.comnih.govmdpi.com The reaction of this compound with formaldehyde (B43269) and a primary or secondary amine is expected to yield the corresponding N-aminomethylated derivative. This transformation provides a straightforward route to a diverse range of N-substituted analogs with potential applications in medicinal chemistry.

The general mechanism involves the formation of an Eschenmoser-like salt from the amine and formaldehyde, which then acts as the electrophile for the nucleophilic attack by the nitrogen of the benzoxazolone.

Table 2: Examples of Amines for Mannich Reaction with this compound

AmineExpected Product
Dimethylamine3-((Dimethylamino)methyl)-6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one
Piperidine6-Hydroxy-4-methyl-3-(piperidin-1-ylmethyl)benzo[d]oxazol-2(3H)-one
Morpholine6-Hydroxy-4-methyl-3-(morpholinomethyl)benzo[d]oxazol-2(3H)-one

Aldol (B89426) Condensation and Chalcogenation Reactions for Side Chain Elaboration

While direct aldol condensation on the benzoxazolone core is not typical, functional groups introduced onto the ring can be elaborated using this classic carbon-carbon bond-forming reaction. researchgate.netwilliams.eduyoutube.com For instance, if a methyl ketone were installed at the C7 position via a Friedel-Crafts acylation, it could then serve as a substrate for aldol condensation with various aldehydes to extend the side chain.

Chalcogenation reactions, involving the introduction of selenium or tellurium, can lead to novel derivatives with interesting redox properties. rsc.orgunipg.itnih.govnih.gov While direct chalcogenation of the this compound ring is not well-documented, functionalized intermediates could be employed. For example, a diazotized aminobenzoxazolone could potentially undergo a Sandmeyer-type reaction with selenium or tellurium nucleophiles.

Smiles Rearrangement in Benzoxazole Synthesis

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has been effectively utilized in the synthesis of N-substituted 2-aminobenzoxazoles. nih.govacs.orgresearchgate.net This rearrangement typically involves the activation of a benzoxazole-2-thiol with a suitable electrophile, followed by an intramolecular attack of an amine nucleophile.

The mechanism proceeds through the formation of an S-alkylated intermediate. An intramolecular nucleophilic attack by the nitrogen of the amine onto the C2 carbon of the benzoxazole ring leads to a spirocyclic intermediate. Subsequent ring-opening and rearomatization, often accompanied by hydrolysis, yields the N-substituted 2-aminobenzoxazole. nih.govacs.org This methodology offers a metal-free approach to a variety of N-substituted aminobenzoxazoles. nih.govacs.orgresearchgate.net

Strategies for 2-Aminobenzoxazole Synthesis

The synthesis of 2-aminobenzoxazoles is a key transformation due to the prevalence of this moiety in pharmacologically active molecules. Several strategies have been developed to construct this functional group.

A common historical method involves the cyclization of o-aminophenols with the highly toxic cyanogen (B1215507) bromide. nih.govacs.org To circumvent the use of hazardous reagents, alternative electrophilic cyanating agents have been developed. One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which, in the presence of a Lewis acid like BF3·Et2O, reacts with o-aminophenols to afford 2-aminobenzoxazoles. nih.govacs.org The reaction is believed to proceed through Lewis acid activation of the cyano group, followed by nucleophilic attack of the amino group of the o-aminophenol, and subsequent cyclization. nih.govacs.org

Another modern approach involves the palladium-catalyzed aerobic oxidation of o-aminophenols in the presence of isocyanides. ijpbs.com This method provides a mild and efficient route to 2-aminobenzoxazoles with a broad substrate scope.

Table 3: Comparison of Synthetic Strategies for 2-Aminobenzoxazoles

MethodReagentsAdvantagesDisadvantages
Classical Methodo-aminophenol, Cyanogen bromideHigh yieldsHighly toxic reagent
NCTS Methodo-aminophenol, NCTS, Lewis AcidNon-hazardous cyanating agent, operational simplicityMay require optimization for some substrates
Palladium Catalysiso-aminophenol, Isocyanide, Pd catalystMild conditions, broad substrate scopeUse of a metal catalyst
Smiles RearrangementBenzoxazole-2-thiol, Amine, Activating agentMetal-free, one-pot potentialRequires synthesis of the thiol precursor

Computational and Theoretical Investigations of Benzo D Oxazol 2 3h One Systems

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for elucidating the interactions between ligands and their protein targets. For the benzo[d]oxazol-2(3H)-one system, these methods have been crucial in identifying key binding features and assessing the stability of ligand-protein complexes.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method has been instrumental in studying benzo[d]oxazol-2(3H)-one derivatives.

For instance, in the design of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors, molecular docking was used to validate a 3D-QSAR model and to understand the key interactions necessary for inhibition. nih.gov Docking studies of newly designed benzo[d]oxazol-2(3H)-one derivatives revealed critical binding modes within the ALDH1A1 active site. nih.gov Similarly, docking analyses of benzo[d]oxazol-2(3H)-one-quinolone hybrids as c-Met kinase inhibitors helped identify them as potent candidates for this enzyme. nih.gov

In another study focused on antimicrobial agents, formazan (B1609692) derivatives of benzo[d]oxazole were docked against the 4URO receptor. The results indicated that one particular derivative, compound 4c, achieved a superior dock score of -8.0 kcal/mol, highlighting its potential as an effective agent. rjeid.comnih.gov This demonstrates the utility of molecular docking in screening and prioritizing compounds for further development.

The following table summarizes representative findings from molecular docking studies on benzo[d]oxazol-2(3H)-one derivatives.

Derivative ClassTarget ProteinKey FindingsReference
Benzo[d]oxazol-2(3H)-one derivativesAldehyde Dehydrogenase 1A1 (ALDH1A1)Identified key interactions required for inhibition and authenticated 3D-QSAR results. nih.gov
Benzo[d]oxazol-2(3H)-one-quinolone hybridsc-Met KinaseIdentified potential inhibitors of the enzyme based on favorable docking poses. nih.gov
1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazans4URO ReceptorCompound 4c showed the highest dock score (-8.0 kcal/mol), indicating strong binding affinity. rjeid.comnih.gov

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complexes over time. These simulations provide insights into the dynamic behavior of the complex and can be used to calculate binding free energies.

For the most promising ALDH1A1 inhibitors from the benzo[d]oxazol-2(3H)-one series, MD simulations were conducted to evaluate the stability of the inhibitor-ALDH1A1 complexes. nih.gov This step is crucial to ensure that the interactions predicted by static docking are maintained in a more dynamic, solution-like environment.

Similarly, MD simulations for the formazan derivative 4c, which showed a high docking score, confirmed a stable interaction with its target receptor. rjeid.comnih.gov Further analysis using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations revealed a maximum free binding energy of -58.831 kJ/mol for this compound, quantifying the strength of the interaction. rjeid.comnih.gov These findings underscore the importance of MD simulations in validating docking results and providing a more detailed understanding of binding thermodynamics.

DerivativeTarget ProteinSimulation DetailsKey FindingsReference
Top-ranked ALDH1A1 inhibitorsALDH1A1Assessment of complex stabilityConfirmed stability of the ligand-protein complexes over the simulation period. nih.gov
Compound 4c (formazan derivative)4URO ReceptorMD simulation and MM/PBSA analysisReflected a stable ligand-receptor interaction with a maximum free binding energy of -58.831 kJ/mol. rjeid.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Scaffold Hopping Methodologies

QSAR and related methodologies are used to correlate the chemical structure of compounds with their biological activity. These approaches are vital for optimizing lead compounds and discovering novel chemical scaffolds.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the physicochemical properties that are critical for biological activity.

A significant study in this area involved the development of a 3D-QSAR model for a series of indole-2,3-diones, which are known ALDH1A1 inhibitors. nih.gov This validated model provided detailed insights into the electrostatic, van der Waals, and hydrophobic potentials required for selective ALDH1A1 inhibition. nih.gov The field patterns generated from this 3D-QSAR model were then used as a template to design novel inhibitors based on the benzo[d]oxazol-2(3H)-one scaffold. nih.gov All newly designed molecules were mapped onto the model and showed predictive inhibitory potencies with pIC50 values ranging from 6.8 to 7.5. nih.gov

While not explicitly detailed in the provided search results for this specific scaffold, pharmacophore mapping is a related technique often used in conjunction with QSAR. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. The insights from the 3D-QSAR contour maps, which highlight regions where specific physicochemical properties are favorable or unfavorable for activity, serve a similar purpose to pharmacophore models in guiding the design of new molecules. nih.gov

Scaffold hopping is an effective strategy in drug design to identify novel core structures that retain the biological activity of a known parent compound but may possess improved properties. researchgate.net This technique was successfully applied by using a validated 3D-QSAR model to replace the indole-2,3-dione core with bioisosteric scaffolds. nih.gov

In this study, benzo[d]oxazol-2(3H)-one was identified as a top-ranked bioisostere for the indole-2,3-dione scaffold. nih.gov This led to the design of a new series of selective ALDH1A1 inhibitors. nih.gov The successful application of this methodology demonstrates the power of combining 3D-QSAR with scaffold hopping to generate novel and potent compounds. nih.govresearchgate.net

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into the molecular properties of complex organic structures such as 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one. These computational methods allow for the detailed investigation of electronic structures, reactivity, tautomeric equilibria, and spectroscopic characteristics, offering a theoretical framework that complements and guides experimental studies. By employing sophisticated models, researchers can predict a molecule's behavior at the atomic level, elucidating the influence of its unique structural features—in this case, the fused benzoxazolone ring system decorated with hydroxyl and methyl substituents.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of benzoxazolone systems. While specific studies on this compound are not extensively available, research on related substituted benzoxazolones provides a solid foundation for understanding its properties. researchgate.net

The electronic properties of such molecules are largely governed by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. For analogous compounds, these maps reveal that the highest negative potential is typically located around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the N-H group exhibit a strong positive potential, marking them as likely sites for nucleophilic interaction. mdpi.com

Frontier molecular orbital analysis (HOMO-LUMO) is another critical aspect of these computational studies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's stability; a smaller gap suggests higher reactivity. mdpi.com For benzoxazolone derivatives, the HOMO is generally distributed over the benzene (B151609) ring and the heteroatoms, while the LUMO is often localized on the oxazolone (B7731731) moiety. The presence of electron-donating groups, such as the hydroxyl and methyl groups in this compound, is expected to raise the HOMO energy level, thereby influencing the molecule's reactivity and its interactions with biological targets.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative predictions of reactivity. These descriptors include chemical hardness, chemical potential, and electrophilicity. Studies on similar heterocyclic systems have demonstrated that substitutions on the benzene ring significantly modulate these parameters, thereby fine-tuning the molecule's reactivity profile. mdpi.com

Table 1: Predicted Electronic Properties of a Generic Substituted Benzoxazolone

ParameterPredicted Value/LocationImplication for this compound
HOMO Delocalized over the benzene ring and heteroatomsPotential for electrophilic substitution on the aromatic ring.
LUMO Primarily on the oxazolone ringSusceptibility of the carbonyl carbon to nucleophilic attack.
MEP Negative Carbonyl and hydroxyl oxygen atomsSites for electrophilic attack and hydrogen bond accepting.
MEP Positive N-H and O-H protonsSites for nucleophilic attack and hydrogen bond donating.
HOMO-LUMO Gap Varies with substituentsDetermines chemical reactivity and stability.

This table is illustrative and based on general findings for substituted benzoxazolones. Specific values for this compound would require dedicated computational studies.

Tautomerism Studies and Influence of Substituents on Equilibrium

Tautomerism is a crucial phenomenon in many heterocyclic systems, including those related to benzo[d]oxazol-2(3H)-one. The parent compound can exist in keto and enol forms, and the equilibrium between these tautomers is highly sensitive to the nature and position of substituents, as well as the solvent environment. nih.gov

For this compound, several tautomeric forms are conceivable, primarily involving proton transfer from the hydroxyl group or the nitrogen atom to the carbonyl oxygen. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net

Studies on analogous systems, such as hydroxy-substituted triazoles and pyrazolones, have shown that the keto form is generally more stable in both the gas phase and in various solvents. nih.govresearchgate.net The stability of the keto tautomer is often attributed to favorable bond energies and resonance stabilization within the ring system. However, the presence of specific substituents can shift this equilibrium.

Solvent effects are another critical factor. Polar solvents can stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions. nih.gov Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are therefore necessary for accurate predictions of tautomeric equilibria in solution. nih.gov

Table 2: Potential Tautomers of this compound

Tautomer NameStructural DescriptionExpected Relative Stability
Keto Form The standard 2(3H)-one structure.Likely the most stable form.
Enol Form (O-H) Proton transfer from N3 to O2.Generally less stable than the keto form.
Phenol-Imine Form Proton transfer from O6 to N3.Potentially accessible, influenced by substituents.

The relative stabilities are predictions based on studies of analogous heterocyclic systems and would need to be confirmed by specific calculations for the target molecule.

Theoretical Spectroscopic Property Predictions (e.g., NMR, IR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical IR Spectroscopy: Theoretical IR spectra can be calculated by computing the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations can predict the positions and relative intensities of the absorption bands. For this compound, key vibrational modes would include the N-H stretch, O-H stretch, C=O stretch of the carbonyl group, and various C-C and C-N stretching and bending modes within the aromatic and heterocyclic rings. esisresearch.org The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. dergipark.org.tr Studies on similar benzoxazole (B165842) derivatives have shown good agreement between theoretical and experimental IR spectra, allowing for confident assignment of the observed bands. esisresearch.org

Theoretical NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. niscpr.res.in By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict their chemical shifts relative to a standard reference. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. For this compound, theoretical NMR calculations would help in assigning the signals of the aromatic protons, the methyl protons, and the carbons in the fused ring system. Comparing the calculated chemical shifts with experimental data can provide strong evidence for the proposed structure and can also be used to distinguish between different tautomers or isomers. niscpr.res.inresearchgate.net

Table 3: Predicted Key Spectroscopic Features for this compound

Spectroscopic TechniquePredicted FeatureCorresponding Functional Group/Atom
IR Spectroscopy Strong absorption band around 1750 cm⁻¹C=O (carbonyl) stretching
Broad absorption band around 3200-3400 cm⁻¹O-H (hydroxyl) stretching
Absorption band around 3100-3300 cm⁻¹N-H stretching
¹H NMR Spectroscopy Singlet around 2.2-2.5 ppm-CH₃ (methyl) protons
Singlet around 5.0-6.0 ppm-OH (hydroxyl) proton
Aromatic signals between 6.5-7.5 ppmProtons on the benzene ring
Broad singlet around 10.0-11.0 ppmN-H proton
¹³C NMR Spectroscopy Signal around 150-160 ppmC=O (carbonyl) carbon
Aromatic signals between 100-150 ppmCarbons of the benzene ring
Signal around 15-20 ppm-CH₃ (methyl) carbon

These are generalized predictions based on typical values for similar functional groups and structures. Actual values would be influenced by the specific electronic environment of the molecule.

Advanced Applications and Broader Research Implications of Benzo D Oxazol 2 3h One Frameworks

Role as Chemical Probes for Biological Systems

The benzo[d]oxazol-2(3H)-one nucleus is a cornerstone in the design of pharmacological probes due to its ability to mimic phenol or catechol moieties within a metabolically stable structure. nih.govscispace.com This bioisosteric relationship has led to the development of high-affinity ligands for a variety of biological targets. nih.govscispace.com

Researchers have successfully synthesized derivatives that act as potent and selective inhibitors for various enzymes and receptors. For instance, certain benzo[d]oxazol-2(3H)-one derivatives have been identified as the first potent and selective small-molecule inhibitors of the chromodomain protein CDYL, which is implicated in the transcriptional regulation of certain diseases. Other derivatives have been developed as inhibitors of c-Met kinase, a key target in cancer therapy, and Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer treatment. nih.govnih.gov

The versatility of this framework allows for the exploration of structure-activity relationships (SAR), leading to the optimization of binding affinity and selectivity. High-affinity ligands based on this scaffold have been developed for several important receptors, including:

Dopaminergic receptors (D2 and D4) nih.govscispace.com

Serotoninergic receptors (5-HT1A and 5-HT2A) nih.govscispace.com

Sigma-1 and Sigma-2 receptors nih.govscispace.com

The following table provides examples of benzo[d]oxazol-2(3H)-one derivatives and their applications as chemical probes:

Derivative TypeBiological TargetTherapeutic/Research Area
Benzo[d]oxazol-2(3H)-one-quinolonec-Met kinaseAnti-cancer
Substituted benzo[d]oxazol-2(3H)-onesTNIKColorectal cancer
General benzo[d]oxazol-2(3H)-one analogsCDYLEpigenetics, Kidney Disease

Contributions to Materials Science and Organic Electronics

The rigid and planar structure of the benzo[d]oxazol-2(3H)-one framework, along with its electronic properties, makes it a valuable component in the development of advanced materials, particularly in the field of organic electronics. While research into materials based on the single benzoxazolone unit is ongoing, related structures like benzobisoxazoles have shown significant promise.

Benzobisoxazole-based compounds have been synthesized and characterized as electron-transporting materials for use in organic light-emitting diodes (OLEDs). rsc.org These materials exhibit excellent thermal stability and ambipolar transport properties, meaning they can transport both electrons and holes. rsc.org This dual functionality is highly desirable for improving the efficiency and performance of OLED devices. For instance, deep-red phosphorescent OLEDs using benzobisoxazole-based materials as the electron-transport layer have achieved high external quantum efficiencies. rsc.org

The development of such materials highlights the potential of the broader benzoxazole (B165842) family in creating novel components for electronic devices. Further research may explore the incorporation of the 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one moiety into polymers or small molecules to tune their electronic and optical properties for applications in transistors, solar cells, and sensors.

Material ClassApplicationKey Properties
Benzobisoxazole derivativesElectron-transporting materials in OLEDsHigh thermal stability, Ambipolar charge transport

Development of Positron Emission Tomography (PET) Probes

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (PET probes) to visualize and quantify biological processes in vivo. The benzo[d]oxazol-2(3H)-one scaffold has emerged as a promising platform for the development of novel PET probes for imaging various targets in the brain and other organs.

Scientists have successfully synthesized carbon-11 ([¹¹C]) and fluorine-18 ([¹⁸F]) labeled benzoxazole derivatives as potential PET radioligands. nih.govresearchgate.netnih.gov These probes are designed to target specific receptors or pathological markers with high affinity and selectivity.

Examples of PET probes based on the benzoxazole framework include:

[¹¹C]-labeled benzoxazole derivatives for imaging the 5-HT₃ receptor, which is an important target in various neurological and psychiatric disorders. nih.govresearchgate.net

[¹⁸F]-labeled phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques, a key hallmark of Alzheimer's disease. nih.gov These probes have shown high affinity for β-amyloid aggregates and favorable pharmacokinetic properties, such as good brain uptake and rapid washout from healthy tissue. nih.gov

The development of these PET probes demonstrates the utility of the benzo[d]oxazol-2(3H)-one framework in creating diagnostic tools for debilitating diseases. The ability to modify the core structure allows for the fine-tuning of properties essential for a successful PET radioligand, such as binding affinity, selectivity, and in vivo kinetics.

Radiotracer TypeIsotopeTargetApplication
Labeled Benzoxazole Derivative¹¹C5-HT₃ ReceptorNeuroimaging
Radiofluoro-pegylated Phenylbenzoxazole¹⁸Fβ-Amyloid PlaquesAlzheimer's Disease Imaging

Utility as Synthetic Intermediates for Complex Heterocyclic Structures

The benzo[d]oxazol-2(3H)-one ring system is a versatile and valuable synthetic intermediate in organic chemistry. Its inherent reactivity allows for various chemical transformations, making it a key starting material for the construction of more complex, fused heterocyclic structures.

The nitrogen and oxygen atoms within the ring, as well as the aromatic benzene (B151609) portion, provide multiple sites for functionalization. Common synthetic strategies involving the benzo[d]oxazol-2(3H)-one scaffold include:

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated to introduce a wide range of substituents, which is a common strategy for modifying the biological activity of the resulting compounds.

Ring-Opening Reactions: Under certain conditions, the oxazolone (B7731731) ring can be opened to provide access to ortho-aminophenol derivatives, which are themselves important building blocks in organic synthesis.

Condensation Reactions: The active methylene group adjacent to the carbonyl can participate in condensation reactions to build larger, more complex molecular architectures.

Cyclization Reactions: The benzo[d]oxazol-2(3H)-one core can be used as a precursor to construct fused polycyclic systems by reacting with appropriate bifunctional reagents.

The utility of this scaffold is highlighted by its use in the synthesis of various biologically active molecules, including kinase inhibitors and receptor ligands. nih.govnih.gov The straightforward methods for the synthesis of the initial benzo[d]oxazol-2(3H)-one core, such as the reaction of 2-aminophenols with phosgene or its equivalents, further enhance its appeal as a versatile synthetic intermediate. organic-chemistry.org

Starting MaterialReaction TypeProduct Class
Benzo[d]oxazol-2(3H)-oneN-Alkylation/ArylationSubstituted Benzoxazolones
Benzo[d]oxazol-2(3H)-oneRing-openingo-Aminophenol Derivatives
Benzo[d]oxazol-2(3H)-oneCondensation/CyclizationFused Heterocyclic Systems

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of benzoxazolone derivatives is an area of active research, with a growing emphasis on developing environmentally benign and efficient methods. Future exploration for synthesizing 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one and its analogs will likely focus on green chemistry principles to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Table 1: Comparison of Synthetic Methodologies for Benzoxazolone Scaffolds

Feature Traditional Synthesis Green Chemistry Innovations
Solvent Often uses toxic, carcinogenic solvents Utilizes water or other green solvents; solvent-free conditions. orgchemres.orgrsc.orgresearchgate.net
Catalyst May require harsh or metal-based catalysts Employs eco-friendly catalysts like copper sulfate (B86663) or imidazolium (B1220033) chloride. orgchemres.orgmdpi.com
Reaction Time Can be lengthy Often significantly shorter due to methods like ultrasonic irradiation. orgchemres.org
Energy Use May require prolonged heating Can be more energy-efficient, sometimes proceeding at room temperature. researchgate.net
Yield Variable Often results in high yields. orgchemres.orgresearchgate.net

| Procedure | Multi-step with intermediate isolation | Can be performed as a one-pot synthesis, improving operational simplicity. researchgate.netemerging-researchers.org |

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the synthesis of more effective compounds. For this compound, these methods can accelerate the discovery of its potential biological functions.

Molecular docking is a key computational technique used to predict how a molecule binds to the active site of a biological target, such as a protein or enzyme. growingscience.comnih.govnih.gov This allows researchers to estimate the binding affinity and identify key interactions, helping to prioritize which derivatives of the lead compound to synthesize. neliti.com

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how changes in the molecular structure affect activity, 3D-QSAR models can predict the potency of novel, unsynthesized derivatives of this compound. nih.gov

Molecular Dynamics (MD) simulations provide insights into the stability of the ligand-receptor complex over time, confirming that the predicted binding mode from docking is stable. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic properties of the molecule, which are crucial for its reactivity and interaction with biological targets. nih.govresearchgate.net

Table 2: Application of Computational Methods in Benzoxazolone Research

Computational Method Primary Application Predicted Outcomes for this compound
Molecular Docking Predicts binding mode and affinity of a ligand to a receptor. nih.govneliti.com Identification of potential protein targets; estimation of binding energy. growingscience.com
3D-QSAR Correlates molecular structure with biological activity. researchgate.net Prediction of the biological activity of novel derivatives.
Molecular Dynamics (MD) Simulates the movement and interaction of molecules over time. nih.gov Assessment of the stability of the compound within a protein's binding site.

| DFT Calculations | Analyzes the electronic structure and properties of a molecule. nih.gov | Characterization of electronic properties and reactivity. |

Identification of Undiscovered Biological Targets and Mechanisms

The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. benthamscience.com Derivatives have shown a wide spectrum of activities, including analgesic, anti-inflammatory, neuroprotective, and anticancer effects. nih.govmdpi.com This versatility suggests that this compound may also interact with multiple, potentially undiscovered, biological targets.

Future research will likely involve screening this compound against a broad range of enzymes and receptors to uncover novel therapeutic applications. For example, benzoxazolone derivatives have been investigated as inhibitors of c-Met kinase for cancer therapy and as aldose reductase inhibitors for diabetic complications. nih.govnih.gov Other studies have identified them as ligands for the translocator protein (TSPO), suggesting potential for anxiolytic effects. nih.gov By leveraging the known structure-activity relationships of the broader benzoxazolone class, researchers can form hypotheses about new targets for this specific molecule. nih.gov Computational methods like virtual screening and pharmacophore mapping can be employed to systematically search databases of biological targets for those likely to interact with this compound. researchgate.net

Table 3: Known Biological Targets of the Benzoxazolone Scaffold

Target Class Specific Target Example Potential Therapeutic Area
Enzymes c-Met Kinase nih.gov Oncology
Aldose Reductase nih.gov Diabetic Nephropathy
Monoamine Oxidase B (MAO-B) nih.gov Neurodegenerative Diseases
Inducible Nitric Oxide Synthase (iNOS) nih.gov Inflammation
Receptors/Proteins Translocator Protein (TSPO) nih.gov Anxiety Disorders

Design and Synthesis of Next-Generation Benzo[d]oxazol-2(3H)-one Based Scaffolds

The ultimate goal of future research is to use the knowledge gained from synthetic, computational, and biological studies to design and create next-generation molecules based on the this compound scaffold. These new compounds would be engineered to have enhanced potency, greater selectivity for their target, and improved pharmacokinetic properties.

One promising strategy is molecular hybridization , which involves combining the benzoxazolone core with other known pharmacophores to create a single molecule with dual or enhanced activity. nih.gov For example, researchers have successfully created hybrid molecules by linking a benzoxazolone scaffold with a quinoline (B57606) moiety to develop potent c-Met kinase inhibitors. nih.gov Similar strategies could be applied to this compound, attaching other functional groups to the core structure to improve its interaction with specific biological targets.

The design process will be iterative, using computational predictions to guide the synthesis of a small library of new compounds. These compounds will then be tested experimentally, and the results will be used to refine the computational models, leading to a cycle of design, synthesis, and testing that rapidly identifies lead candidates for further development. semanticscholar.org This rational design approach maximizes the potential for discovering novel therapeutic agents derived from the this compound framework.

Table 4: Strategies for Designing Next-Generation Scaffolds

Design Strategy Description Desired Outcome
Molecular Hybridization Combining the core scaffold with another pharmacologically active moiety. nih.gov Creation of compounds with dual-action mechanisms or enhanced potency.
Structure-Activity Relationship (SAR) Guided Modification Systematically altering substituents on the benzene (B151609) or oxazolone (B7731731) rings based on SAR data. nih.govnih.gov Improved target affinity, selectivity, and pharmacokinetic profile.
Bioisosteric Replacement Replacing certain functional groups with others that have similar physical or chemical properties. Optimization of compound properties such as solubility or metabolic stability.

| Scaffold Hopping | Using the core structure as a template to design novel, structurally distinct molecules with similar biological activity. | Discovery of new chemical classes with potentially better drug-like properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one, and how are intermediates characterized?

  • Answer : Synthesis typically involves cyclization of precursors like substituted 2-hydroxybenzoic acids with methylamine derivatives. For example, microbial degradation pathways (e.g., via Pantoea ananatis) can yield hydroxylated benzoxazolone derivatives . Chemical methods include coupling-isomerization-elimination (CIE) sequences, where intermediates are monitored via 1^1H/13^13C NMR and IR spectroscopy. Key NMR signals include methylene protons (δ 3.90–4.54) and carbonyl carbons (δ 155–209.8) .

Q. How is the structural integrity of this compound validated experimentally?

  • Answer : Techniques include:

  • NMR : Identification of methylene protons (singlets at δ 3.90–4.54) and oxazolone carbonyl (δ ~155) .
  • IR : Distinct carbonyl stretches at 1694–1661 cm1^{-1} (ketone) and 1753–1736 cm1^{-1} (oxazolone) .
  • X-ray crystallography : Confirms dimerization via hydrogen bonding in solid-state structures .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Answer : Early-stage assays include:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Apoptosis induction : Flow cytometry to measure caspase activation in cancer cell lines .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can computational models guide the design of 6-hydroxy-4-methylbenzoxazolone derivatives with enhanced receptor affinity?

  • Answer :

  • 3D Pharmacophore modeling : Tools like Catalyst 4.9 identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for sigma-1 receptor binding .
  • Molecular docking : Simulates interactions with targets like CDYL chromodomains .
  • QSAR : Correlates substituent effects (e.g., methyl/hydroxyl positions) with bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data for benzoxazolone derivatives?

  • Answer :

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50_{50} values under identical conditions).
  • Proteomic profiling : Identify off-target interactions that may explain divergent results .
  • Isomer-specific studies : Separate regioisomers (e.g., 3a vs. 4a) via HPLC to isolate their individual effects .

Q. What methodologies elucidate the compound’s mechanism of action in cancer cell apoptosis?

  • Answer :

  • Pathway analysis : RNA sequencing to detect upregulated pro-apoptotic genes (e.g., BAX, CASP3) .
  • Kinase profiling : Phospho-antibody arrays to identify inhibited kinases (e.g., AKT, ERK) .
  • Metabolic tracing : 13^{13}C-labeled glucose assays to measure glycolytic disruption .

Methodological Case Studies

Case Study: Optimizing Synthetic Yield via CIE Sequences

  • Protocol :

React acid chlorides with N-Boc propargyl carbamates.

Isomerize intermediates at room temperature.

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